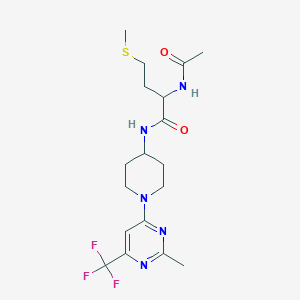

2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex acetamides often involves the functionalization of simpler acetamide precursors. For example, the synthesis of substituted amino thieno[2,3-b]pyridines bearing azidoacetamide and monothiooxamide fragments starts from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides . Similarly, the synthesis of our compound of interest might involve starting with a simpler acetamide and introducing the pyrimidinyl and piperidinyl groups through subsequent reactions, possibly involving chlorination and substitution steps.

Molecular Structure Analysis

The molecular structure of acetamides can be quite complex, with various substituents influencing the overall conformation. For instance, crystal structures of related compounds show that the pyrimidine ring can be inclined to a benzene ring by significant angles, indicating a folded conformation stabilized by intramolecular hydrogen bonding . This suggests that our compound may also exhibit a folded structure, with the potential for intramolecular interactions influencing its three-dimensional shape.

Chemical Reactions Analysis

Acetamides can participate in a variety of chemical reactions. For example, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones . This indicates that the acetamido group in our compound could potentially react with reagents like phosgene to form new ring systems or to introduce additional functional groups, altering the molecule's reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their functional groups. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates the use of acetamides in oxidative reactions, highlighting their potential as oxidation reagents . This suggests that our compound may also have specific reactivity patterns, such as serving as an oxidant or undergoing oxidative transformations. The presence of a trifluoromethyl group could also impart unique electronic properties, affecting the molecule's reactivity and interactions with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complex Molecules

Research has explored the intricate synthesis processes involving compounds structurally related to "2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide," demonstrating its utility in creating complex molecular structures. For instance, the synthesis of pyrimidine and piperidone derivatives through three-component reactions showcases the compound's role in forming polymeric coordination complexes and other intricate molecular structures (Klimova et al., 2013). Similarly, the development of novel heterocyclic compounds attached to pyridinecarboxamide moiety indicates its potential in generating substances with varied biological activities (Nabila et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Studies have revealed the antimicrobial and anti-inflammatory potential of compounds related to "this compound." For example, the synthesis and antimicrobial activity assessment of pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials highlighted their efficacy against microbial pathogens (Hossan et al., 2012). Additionally, the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents further emphasizes its utility in medicinal chemistry (Abu‐Hashem et al., 2020).

Role in Drug Discovery and Development

The compound's structural components have been integral in the discovery and development of new drugs. For instance, the synthesis of benzamide derivatives and their evaluation as antiprion agents underscore the compound's significance in addressing neurodegenerative diseases (Fiorino et al., 2012). Moreover, its involvement in the synthesis of novel broad-spectrum and long-acting parenteral cephalosporins with an acyl cyanamide moiety at the C-3 terminal showcases its potential in antibacterial therapy (Yokoo et al., 2016).

Eigenschaften

IUPAC Name |

2-acetamido-4-methylsulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F3N5O2S/c1-11-22-15(18(19,20)21)10-16(23-11)26-7-4-13(5-8-26)25-17(28)14(6-9-29-3)24-12(2)27/h10,13-14H,4-9H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBRTDKAZMNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(CCSC)NC(=O)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)

![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)

![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)